4-(4-Methylbenzoylmethyl)-2H-1,4-benzoxazin-3(4H)-one
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Overview
Description
4-(2-oxo-2-(p-tolyl)ethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a complex organic compound that belongs to the class of oxazinones This compound is characterized by its unique structure, which includes a benzo[b][1,4]oxazine ring fused with a ketone and a p-tolyl group
Preparation Methods
The synthesis of 4-(2-oxo-2-(p-tolyl)ethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of p-tolualdehyde with an appropriate amine to form an imine intermediate. This intermediate then undergoes cyclization with a suitable reagent to form the oxazine ring. The final step involves oxidation to introduce the ketone functionality .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
4-(2-oxo-2-(p-tolyl)ethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction yields alcohols.
Scientific Research Applications
4-(2-oxo-2-(p-tolyl)ethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(2-oxo-2-(p-tolyl)ethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation and cell survival. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar compounds to 4-(2-oxo-2-(p-tolyl)ethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one include other oxazinones and related heterocyclic compounds. These compounds share structural similarities but differ in their functional groups and reactivity. For example:
4-(2-oxo-2-phenylethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one: Similar structure but with a phenyl group instead of a p-tolyl group.
4-(2-oxo-2-(m-tolyl)ethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one: Similar structure but with a m-tolyl group instead of a p-tolyl group.
The uniqueness of 4-(2-oxo-2-(p-tolyl)ethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one lies in its specific functional groups and the resulting chemical properties, which make it suitable for particular applications in research and industry.
Properties
Molecular Formula |
C17H15NO3 |
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Molecular Weight |
281.30 g/mol |
IUPAC Name |
4-[2-(4-methylphenyl)-2-oxoethyl]-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C17H15NO3/c1-12-6-8-13(9-7-12)15(19)10-18-14-4-2-3-5-16(14)21-11-17(18)20/h2-9H,10-11H2,1H3 |
InChI Key |
CLNLUFQHPGUWBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CN2C(=O)COC3=CC=CC=C32 |
Origin of Product |
United States |
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